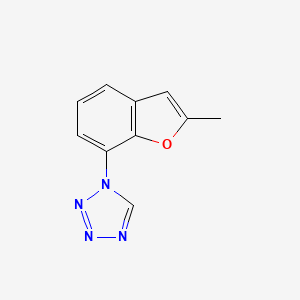![molecular formula C25H18ClN3O3 B11472787 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione](/img/structure/B11472787.png)
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE is a complex organic compound that features both indole and quinoxaline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
The synthesis of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE typically involves multi-step organic reactions. One common method includes the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the chlorophenylmethyl group. The quinoxaline moiety can be synthesized via condensation reactions involving o-phenylenediamine and diketones. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole and quinoxaline rings can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Scientific Research Applications
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar compounds include other indole and quinoxaline derivatives, such as:
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE: Known for its unique combination of indole and quinoxaline structures.
Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.
Quinoxaline derivatives: Used in various pharmaceutical applications due to their diverse biological activities.
This compound’s uniqueness lies in its combined structural features, which provide a versatile platform for developing new therapeutic agents and studying complex biological processes.
Properties
Molecular Formula |
C25H18ClN3O3 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C25H18ClN3O3/c26-19-9-3-1-7-16(19)13-28-14-18(17-8-2-5-11-21(17)28)24(31)25(32)29-15-23(30)27-20-10-4-6-12-22(20)29/h1-12,14H,13,15H2,(H,27,30) |
InChI Key |
IRLQRSMSTUWPDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-benzofuran-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11472716.png)
![5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11472725.png)
![N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B11472728.png)
![5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol](/img/structure/B11472732.png)
![2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide](/img/structure/B11472738.png)
![N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11472739.png)
![N-{3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11472740.png)
![N-{2-[ethoxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-methoxybenzamide](/img/structure/B11472743.png)
![7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472759.png)

![2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11472780.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472781.png)
![N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B11472783.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472791.png)
